molecular formula C8H10ClNO B13596171 4-[(1S)-1-aminoethyl]-3-chlorophenol

4-[(1S)-1-aminoethyl]-3-chlorophenol

Cat. No.: B13596171
M. Wt: 171.62 g/mol
InChI Key: CCBWKKBPBJMDAI-YFKPBYRVSA-N
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Description

4-[(1S)-1-aminoethyl]-3-chlorophenol is an organic compound with the molecular formula C8H10ClNO It is a derivative of phenol, featuring a chlorine atom and an aminoethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-1-aminoethyl]-3-chlorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorophenol and (S)-1-aminoethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction may require heating and the use of solvents to dissolve the reactants.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-1-aminoethyl]-3-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

4-[(1S)-1-aminoethyl]-3-chlorophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(1S)-1-aminoethyl]-3-chlorophenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the phenolic and chlorinated moieties can participate in various chemical interactions. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1S)-1-aminoethyl]-2-chlorophenol
  • 4-[(1S)-1-aminoethyl]-3-bromophenol
  • 4-[(1S)-1-aminoethyl]-3-fluorophenol

Uniqueness

4-[(1S)-1-aminoethyl]-3-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 3-position and the (1S)-1-aminoethyl group at the 4-position differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

4-[(1S)-1-aminoethyl]-3-chlorophenol

InChI

InChI=1S/C8H10ClNO/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3/t5-/m0/s1

InChI Key

CCBWKKBPBJMDAI-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)O)Cl)N

Canonical SMILES

CC(C1=C(C=C(C=C1)O)Cl)N

Origin of Product

United States

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